molecular formula C29H25N5O4S B11080982 Methyl 4-[(4-{4-methyl-3-[(pyridin-2-ylmethyl)sulfamoyl]phenyl}phthalazin-1-yl)amino]benzoate

Methyl 4-[(4-{4-methyl-3-[(pyridin-2-ylmethyl)sulfamoyl]phenyl}phthalazin-1-yl)amino]benzoate

Cat. No.: B11080982
M. Wt: 539.6 g/mol
InChI Key: BYBBEKWZUIYLRV-UHFFFAOYSA-N
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Description

Methyl 4-[(4-{4-methyl-3-[(pyridin-2-ylmethyl)sulfamoyl]phenyl}phthalazin-1-yl)amino]benzoate is a complex organic compound belonging to the class of aromatic anilides. These compounds are characterized by the presence of an anilide group in which the carboxamide group is substituted with an aromatic group . This compound has significant applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

The synthesis of Methyl 4-[(4-{4-methyl-3-[(pyridin-2-ylmethyl)sulfamoyl]phenyl}phthalazin-1-yl)amino]benzoate involves multiple steps. One common synthetic route includes the reaction of 4-pyridinecarboxaldehyde, ethyl acetoacetate, and ammonium acetate in ethanol under reflux conditions for 8 hours . The reaction mixture is then concentrated under vacuum and recrystallized from ethanol to obtain the desired product as a white solid.

Chemical Reactions Analysis

Methyl 4-[(4-{4-methyl-3-[(pyridin-2-ylmethyl)sulfamoyl]phenyl}phthalazin-1-yl)amino]benzoate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrochloric acid, which is added to the reaction mass at 25-35°C and stirred for an hour . The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of Methyl 4-[(4-{4-methyl-3-[(pyridin-2-ylmethyl)sulfamoyl]phenyl}phthalazin-1-yl)amino]benzoate involves the inhibition of specific molecular targets and pathways. For instance, it inhibits the activity of tyrosine kinases, which are enzymes involved in the regulation of various cellular processes . This inhibition leads to the disruption of signaling pathways that are crucial for the proliferation and survival of cancer cells.

Comparison with Similar Compounds

Methyl 4-[(4-{4-methyl-3-[(pyridin-2-ylmethyl)sulfamoyl]phenyl}phthalazin-1-yl)amino]benzoate is unique compared to other similar compounds due to its specific molecular structure and mechanism of action. Similar compounds include N-[4-Methyl-3-[[4-(3-Pyridinyl)-2-Pyrimidinyl]Amino]Phenyl]-3, which also belongs to the class of aromatic anilides . the presence of the phthalazin-1-yl group in this compound provides it with unique properties and applications.

Properties

Molecular Formula

C29H25N5O4S

Molecular Weight

539.6 g/mol

IUPAC Name

methyl 4-[[4-[4-methyl-3-(pyridin-2-ylmethylsulfamoyl)phenyl]phthalazin-1-yl]amino]benzoate

InChI

InChI=1S/C29H25N5O4S/c1-19-10-11-21(17-26(19)39(36,37)31-18-23-7-5-6-16-30-23)27-24-8-3-4-9-25(24)28(34-33-27)32-22-14-12-20(13-15-22)29(35)38-2/h3-17,31H,18H2,1-2H3,(H,32,34)

InChI Key

BYBBEKWZUIYLRV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC=C(C=C4)C(=O)OC)S(=O)(=O)NCC5=CC=CC=N5

Origin of Product

United States

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